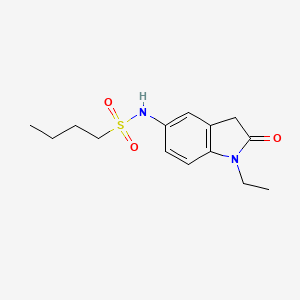

N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3H-indol-5-yl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-3-5-8-20(18,19)15-12-6-7-13-11(9-12)10-14(17)16(13)4-2/h6-7,9,15H,3-5,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOPYFRWUGXETM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide typically involves the reaction of indole derivatives with sulfonamide groups. One common method involves the reaction of 1-ethyl-2-oxoindoline with butane-1-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.

Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and proteins involved in cellular processes such as apoptosis. By binding to these targets, it can modulate their activity and induce cell death in cancer cells . The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Indolinone/Indazole Core Modifications

- Target Compound : The 1-ethyl-2-oxoindolin-5-yl group provides a balance between lipophilicity and steric bulk. Ethyl substituents may improve metabolic stability over methyl groups (e.g., N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide ) or allyl groups (e.g., N-(1-allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide ).

- Indazole vs.

Sulfonamide Group Variations

- Aliphatic vs. Aromatic Sulfonamides : The butane-1-sulfonamide group in the target compound offers flexibility and moderate hydrophilicity, contrasting with the rigid aromatic systems in N-(1-methyl-2-oxoindolin-5-yl)naphthalene-1-sulfonamide (naphthalene sulfonamide ) and N-(1-allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide (toluene sulfonamide ). Aliphatic chains may enhance solubility but reduce binding affinity to hydrophobic enzyme pockets.

Physical and Chemical Properties

Biological Activity

N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide is a compound derived from the indole family, which is recognized for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparisons with related compounds.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an indole derivative, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the ethyl substituent enhances its solubility and biological activity.

| Property | Details |

|---|---|

| IUPAC Name | N-(1-ethyl-2-oxo-3H-indol-5-yl)butane-1-sulfonamide |

| Molecular Formula | C13H18N2O3S |

| Molecular Weight | 270.36 g/mol |

| CAS Number | 921861-15-6 |

N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various cellular pathways. It is hypothesized to interact with kinases and other signaling molecules, potentially leading to altered cellular responses.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit kinases that are crucial for cell proliferation and survival.

- Receptor Modulation : It may also act on receptors involved in inflammatory processes, thereby modulating immune responses.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide exhibit significant anticancer properties. For instance, derivatives have shown promising results in inhibiting cell growth in various cancer cell lines, with IC50 values indicating potent activity.

Antiviral Properties

Research has suggested that indole derivatives can exhibit antiviral activities, particularly against Hepatitis C Virus (HCV). The compound's structural features may allow it to bind effectively to viral polymerases, inhibiting RNA synthesis.

Antimicrobial Effects

Indole derivatives have been extensively studied for their antimicrobial properties. The sulfonamide group is known for its antibacterial effects, making this compound a candidate for further exploration in treating bacterial infections.

Case Studies and Research Findings

Several studies have documented the biological activities of related indole derivatives:

- Anticancer Studies : A study demonstrated that a similar indole derivative inhibited the proliferation of MV4-11 cells with an IC50 of 0.78 μM, suggesting strong anticancer potential .

- Antiviral Activity : Structure-based drug design approaches have identified indole derivatives as effective inhibitors of HCV NS5B polymerase, showcasing their potential as antiviral agents .

- Antimicrobial Research : Various studies have reported on the synthesis and evaluation of indole-based compounds for their antimicrobial properties, highlighting their effectiveness against multiple bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide, it is useful to compare it with other notable indole derivatives:

| Compound | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| Indomethacin | Anti-inflammatory | 0.05 | Well-studied NSAID |

| Tryptophan | Serotonin precursor | N/A | Essential amino acid |

| Benzofuran Derivatives | Antiviral | 15.42 | Effective against HCV NS5B |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using butanesulfonyl chloride and 5-amino-1-ethyl-2-oxoindoline. Key steps include:

- Reagent Purification : Use freshly distilled butanesulfonyl chloride to avoid side reactions.

- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) minimizes hydrolysis.

- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine improves conversion, achieving ~72% yield (isolated via recrystallization in n-hexane/diethyl ether) .

- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or LC-MS to optimize reaction time (typically 6–12 hours).

Q. How can the purity and structural identity of this sulfonamide derivative be validated?

- Methodological Answer :

- Analytical Techniques :

- HPLC/LC-MS : Use a C18 column (acetonitrile/water gradient) to confirm >95% purity.

- NMR Spectroscopy : Key signals include δ ~1.3–1.5 ppm (ethyl CH₃), δ ~3.2–3.5 ppm (sulfonamide CH₂), and δ ~7.2–7.8 ppm (indole aromatic protons) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the 3D structure of N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K.

- Structure Solution : Employ direct methods (e.g., SHELXT) for phase determination.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate hydrogen bonding (e.g., N–H···O=S interactions) using Olex2 or WinGX .

- Validation Tools : Check for disorder using PLATON; analyze packing motifs with Mercury.

Q. How can conflicting biological activity data (e.g., inconsistent IC₅₀ values in kinase assays) be resolved?

- Methodological Answer :

- Experimental Replication : Standardize assay conditions (e.g., ATP concentration, pH 7.4 buffer) across labs.

- Control Compounds : Include reference inhibitors (e.g., staurosporine) to calibrate activity.

- Data Analysis : Apply statistical tests (e.g., ANOVA) to identify outliers. Use dose-response curves with ≥3 replicates to minimize variability .

- Off-Target Screening : Perform selectivity profiling against related kinases (e.g., CDK2, EGFR) to rule out cross-reactivity .

Q. What computational approaches are suitable for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Glide to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide’s sulfonyl oxygen and indole’s π-π stacking.

- Molecular Dynamics (MD) : Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability in explicit solvent.

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate using leave-one-out cross-validation .

Method Development & Optimization

Q. How can the solubility and stability of this sulfonamide be enhanced for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Use PEG-400/water (30:70) or cyclodextrin complexes (e.g., HP-β-CD) to improve aqueous solubility.

- pH Adjustment : Prepare buffered solutions (pH 7–8) to stabilize the sulfonamide group against hydrolysis.

- Lyophilization : Freeze-dry the compound with trehalose or mannitol as cryoprotectants for long-term storage .

Q. What strategies mitigate signal overlap in ¹³C NMR spectra of N-(1-ethyl-2-oxoindolin-5-yl)butane-1-sulfonamide?

- Methodological Answer :

- High-Field NMR : Use 600+ MHz instruments to resolve aromatic and aliphatic carbons.

- DEPT Experiments : Differentiate CH₃, CH₂, and CH groups via DEPT-135/90.

- HSQC/HMBC : Assign quaternary carbons (e.g., indole C=O at δ ~170 ppm) through heteronuclear correlations .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported IC₅₀ values across different cell lines?

- Methodological Answer :

- Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status, efflux pump expression) using RNA-seq or Western blotting.

- Assay Conditions : Standardize incubation time (e.g., 72 hours) and serum concentration (e.g., 10% FBS).

- Metabolic Stability : Assess compound degradation in cell media via LC-MS to rule out false negatives .

Biological Evaluation

Q. What in vitro models are appropriate for evaluating the anticancer potential of this compound?

- Methodological Answer :

- Cell Panels : Use NCI-60 or patient-derived organoids to screen broad-spectrum activity.

- Mechanistic Assays :

- Apoptosis : Annexin V/PI staining with flow cytometry.

- Cell Cycle : PI staining and FACS analysis (G1/S arrest typical of kinase inhibitors).

- Target Engagement : Validate binding via cellular thermal shift assays (CETSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.